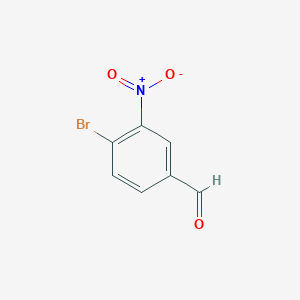

4-Bromo-3-nitrobenzaldehyde

Description

Significance of Halogenated Nitro-Aromatic Aldehydes as Chemical Probes and Intermediates

Halogenated nitro-aromatic aldehydes are a class of compounds that serve as versatile building blocks and intermediates in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.com The presence of both a halogen atom and a nitro group on the aromatic ring significantly influences the compound's reactivity. cymitquimica.com These electron-withdrawing groups make the aldehyde group highly electrophilic and activate the aromatic ring for certain reactions.

Their utility is demonstrated in a variety of chemical transformations:

Synthesis of Heterocyclic Compounds: These aldehydes are precursors for constructing biaryl templates and various heterocyclic systems. For instance, they can be utilized in Diels-Alder reactions to form halogenated biaryl templates, which are pivotal in the total synthesis of complex natural products. acs.org They are also used in the synthesis of halogenated 3-nitro-2H-chromenes, which have been investigated for their potential as agents against multidrug-resistant bacteria. mdpi.com

Selective Transformations: The multiple functional groups allow for chemoselective reactions, which are crucial for creating complex molecules efficiently. Research has focused on the selective catalytic amination of halogenated aldehydes and the selective reduction of the nitro group, which are important steps in synthesizing valuable chemical entities like halogenated aromatic amines. researchgate.netrsc.org

Probes for Biological Systems: The unique electronic properties imparted by the halogen and nitro groups make these compounds suitable for developing chemical probes. For example, the nitro group can be reduced to a fluorescent amine, enabling the development of probes for detecting specific molecules in biological systems.

Anaerobic bacteria have been shown to transform halogenated aromatic aldehydes through both oxidation and reduction of the aldehyde group, as well as dehalogenation, suggesting their potential role in the environmental transformation of these compounds. nih.gov

Evolution of Research Trajectories Involving 4-Bromo-3-nitrobenzaldehyde

Initially recognized primarily as a chemical intermediate, the research applications for this compound have expanded into more specialized areas of chemical science. chemicalbook.comchemicalbook.com It is a key starting material in multi-step syntheses due to the differential reactivity of its functional groups. cymitquimica.comchemicalbook.comchemicalbook.com

A significant evolution in its application is its use in the field of chemical biology for the creation of advanced diagnostic tools. A notable research trajectory involves its use as a precursor in the synthesis of tunable fluorescent probes designed to detect various types of aldehydes within living systems. rsc.org In one study, this compound was a starting material for creating a 3-amino-4-thiophenol-BODIPY probe, demonstrating its role in developing sophisticated molecules for real-time biological imaging. rsc.org This represents a shift from its traditional role as a simple building block to a key component in the construction of complex functional molecules for advanced research applications.

Current Research Frontiers and Unexplored Potentials

The future of research involving this compound appears to be focused on its application in synthesizing novel, high-value chemical entities. Its utility as a versatile intermediate continues to be explored in various synthetic methodologies. cymitquimica.comjdigitaldiagnostics.com

Current and future research frontiers include:

Medicinal Chemistry: The synthesis of novel bioactive compounds remains a primary focus. Drawing from research on similar halogenated nitro-aromatics, derivatives of this compound could be investigated for a range of therapeutic activities. For example, the successful synthesis of the anti-HIV agent Siamenol utilized a halogenated, o-nitro biaryl template approach starting from an aromatic aldehyde, highlighting a potential pathway for drug discovery. acs.org

Advanced Materials: Its structural motifs are valuable in materials science. The development of novel dyes and functional polymers could benefit from the unique electronic and chemical properties of this compound.

Chemical Biology: The most promising frontier lies in the development of more sophisticated chemical probes. Building on existing work, this compound could be used to create a new generation of sensors for detecting a wider range of biological analytes with greater sensitivity and selectivity. rsc.org

Catalysis: The study of selective transformations on multifunctional molecules like this compound is an active area of research. Developing new catalytic systems that can selectively target one functional group in the presence of others is crucial for sustainable and efficient chemical synthesis. researchgate.netrsc.org

The unexplored potential of this compound lies in its strategic use to access novel chemical space, leading to the discovery of new materials and biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFSVELFSYQXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355613 | |

| Record name | 4-Bromo-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163596-75-6 | |

| Record name | 4-Bromo-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163596-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Nitrobenzaldehyde

Regioselective Functionalization Approaches

Regioselective synthesis is crucial for efficiently producing the desired isomer of a substituted benzene (B151609) ring. For 4-bromo-3-nitrobenzaldehyde, this involves the specific placement of a bromine atom and a nitro group on the benzaldehyde (B42025) scaffold.

Electrophilic Aromatic Substitution for Targeted Bromination of Nitrobenzaldehydes

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. pressbooks.pub However, the synthesis of this compound by direct bromination of a nitrobenzaldehyde precursor presents significant regiochemical challenges due to the directing effects of the substituents.

The mechanism for electrophilic aromatic bromination involves the generation of a strong electrophile, typically Br⁺, often facilitated by a Lewis acid catalyst like FeBr₃. pressbooks.pub This electrophile is then attacked by the nucleophilic π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org In a final, rapid step, a proton is removed from the carbon bearing the new substituent, restoring aromaticity. libretexts.org

The regiochemical outcome of the reaction is dictated by the existing substituents on the ring. Both the aldehyde (-CHO) and nitro (-NO₂) groups are electron-withdrawing and are classified as deactivating, meta-directing groups. numberanalytics.comorganicchemistrytutor.comsavemyexams.com This means they remove electron density from the aromatic ring, making it less reactive towards electrophiles, and direct incoming electrophiles to the positions meta (C-3 or C-5) to themselves. youtube.comwikipedia.org

If one were to attempt the direct bromination of 3-nitrobenzaldehyde (B41214), both the C-1 aldehyde group and the C-3 nitro group would direct the incoming bromine electrophile to the C-5 position. This would result in the formation of 5-bromo-3-nitrobenzaldehyde, not the desired this compound. This inherent directing effect makes the direct bromination of readily available nitrobenzaldehydes a non-trivial pathway to the target compound.

Reaction conditions play a critical role in the outcome of electrophilic aromatic substitutions. Key variables include the choice of brominating agent, catalyst, solvent, and temperature.

Brominating Agent and Catalyst: Stronger electrophilic conditions can be generated using combinations like Br₂ with a Lewis acid (e.g., FeBr₃ or AlCl₃) or by using more reactive brominating agents such as N-Bromosuccinimide (NBS) or barium tetrafluorobromate(III). nih.govorganic-chemistry.orgresearchgate.net

Temperature: Temperature control is crucial. For instance, in the nitration of benzaldehyde, maintaining a low temperature (not exceeding 10-15 °C) is essential to control the reaction and achieve a reasonable yield. oc-praktikum.de Similarly, carefully controlling the temperature during bromination can sometimes influence the ratio of isomers, although overcoming strong directing effects is difficult. nih.gov

Solvent: The choice of solvent can affect the reactivity of the electrophile and the stability of the intermediates. Polar solvents may be used, but reaction optimization is key.

While these factors can be manipulated to optimize yield and minimize side products, they are generally insufficient to alter the fundamental regioselectivity dictated by powerful meta-directing groups like nitro and aldehyde. Therefore, achieving the 4-bromo substitution pattern via this direct route remains a significant synthetic challenge.

| Precursor | Reagents | Conditions | Major Product | Reference |

| Benzaldehyde | Conc. H₂SO₄, Fuming HNO₃ | 15 °C, then overnight at RT | 3-Nitrobenzaldehyde | oc-praktikum.de |

| Toluene (B28343) | Conc. H₂SO₄, Conc. HNO₃ | 30-40 °C | o-nitrotoluene and p-nitrotoluene | quora.comquora.com |

| Nitrobenzene (B124822) | Br₂, FeBr₃ | N/A | 3-Bromonitrobenzene (m-isomer) | savemyexams.com |

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a method to enhance reaction rates and yields. Ultrasonic irradiation can promote reactions through the physical phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radical species and increased mass transfer. nih.govresearchgate.net

Ultrasound-assisted brominations of aromatic compounds have been successfully demonstrated using systems like potassium bromide in a biphasic medium or sodium bromide with hydrogen peroxide. nih.govresearchgate.netfapesp.br These methods are often highlighted for being rapid, mild, and efficient. researchgate.net While specific studies on the ultrasonic synthesis of this compound are not prevalent, the general principles suggest that sonication could potentially reduce reaction times and improve efficiency if a viable direct bromination route were established. The process can generate bromine radicals, which could lead to different selectivity patterns compared to purely ionic electrophilic substitution. researchgate.net

Nucleophilic Aromatic Substitution for Nitro Group Introduction

An alternative and more regiochemically controlled approach to this compound is through nucleophilic aromatic substitution (SNAr). This strategy reverses the roles of the reactants, where an electron-rich nucleophile attacks an electron-poor aromatic ring. masterorganicchemistry.com

The SNAr mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, and possesses a good leaving group, such as a halide. wikipedia.orglibretexts.org The presence of an aldehyde group also contributes to the ring's electrophilicity. Crucially, for the reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.orglibretexts.org This positioning allows for the effective resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

To synthesize this compound via this method, a potential precursor could be 3,4-dibromobenzaldehyde. In this molecule, the bromine at the C-4 position is para to the electron-withdrawing aldehyde group at C-1. However, the more potent directing effect would involve a nitro group. A more viable SNAr approach would be to replace a different leaving group with a nitrite (B80452) ion (NO₂⁻). For this to be effective on a bromo-substituted ring, the leaving group would need to be ortho or para to the nitro group that is already present. The reaction of alkyl halides with sodium nitrite is a known method for producing nitroalkanes, though it can be complex. ncert.nic.instackexchange.com Applying this to aryl halides requires significant activation of the ring.

Convergent Multistep Synthesis from Precursors

Given the regiochemical hurdles of direct functionalization, multistep synthetic pathways are often the most practical and reliable methods for preparing specifically substituted aromatic compounds like this compound. libretexts.orglumenlearning.com A convergent approach involves synthesizing different fragments of the molecule separately before combining them. A more common linear approach involves the sequential modification of a single precursor.

The most widely cited and logical synthesis for this compound begins with a precursor where the directing effects of the substituents are not in conflict. The nitration of 3-bromobenzaldehyde is the most common example.

In this reaction:

Starting Material: 3-Bromobenzaldehyde.

Reagents: A nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used. scribd.com

Directing Effects: The bromine atom at C-3 is an ortho-, para-director, meaning it directs incoming electrophiles to positions C-2, C-4, and C-6. The aldehyde group at C-1 is a meta-director, directing to C-3 and C-5. The directing effects are therefore cooperative in guiding the incoming nitronium ion (NO₂⁺) to a position that is meta to the aldehyde and ortho/para to the bromine. While C-5 is meta to the aldehyde, C-4 is para to the bromine. The nitration can yield a mixture of products, but controlling the reaction conditions, particularly temperature, allows for the selective formation of this compound.

A similar logic can be applied to the synthesis of related compounds, such as the synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid, which demonstrates the principle of introducing the second deactivating group under the directing influence of the first substituent. quora.comquora.com

| Starting Material | Reagent(s) | Key Transformation | Product | Reference |

| 3-Bromobenzaldehyde | HNO₃ / H₂SO₄ | Nitration | This compound | ijpsonline.com |

| 4-Bromobenzoic Acid | HNO₃ / H₂SO₄ | Nitration | 4-Bromo-3-nitrobenzoic acid | quora.comquora.com |

| 2-Nitroaniline | HBr / H₂O₂ | Bromination | 4-Bromo-2-nitroaniline | semanticscholar.org |

| 4-Bromo-2-nitroaniline | NaNO₂, HCl, then formaldoxime | Diazotization and aldehyde synthesis (Beech method) | 4-Bromo-2-nitrobenzaldehyde (B1297750) | semanticscholar.orgresearchgate.net |

Tandem Oxidation-Nitration Sequences from Benzylic Alcohols

The reaction for this compound starts with 4-bromobenzyl alcohol, which undergoes oxidation to the corresponding aldehyde, followed by nitration in the same reaction vessel to yield the final product.

Derivatization Pathways from Substituted Benzoic Acids

A more traditional, yet well-established, pathway involves the derivatization of substituted benzoic acids. The synthesis of the key intermediate, 4-bromo-3-nitrobenzoic acid, can be achieved from various starting points, such as benzene or toluene. quora.comquora.com A common route begins with the bromination of benzene to form bromobenzene, followed by a Friedel-Crafts acylation to yield 4-bromoacetophenone. quora.comquora.com This intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to produce 4-bromobenzoic acid. quora.comquora.com

The crucial step is the nitration of 4-bromobenzoic acid using a mixture of nitric acid and sulfuric acid. quora.comquora.com The bromine atom and the carboxylic acid group direct the incoming nitro group to the 3-position. quora.comquora.com The final step, the reduction of the carboxylic acid group of 4-bromo-3-nitrobenzoic acid to an aldehyde, furnishes this compound.

Below is a table summarizing a possible reaction sequence starting from bromobenzene.

| Step | Reactant | Reagents | Product |

| 1 | Bromobenzene | Acetyl chloride, AlCl₃ | 4-Bromoacetophenone |

| 2 | 4-Bromoacetophenone | KMnO₄ | 4-Bromobenzoic acid |

| 3 | 4-Bromobenzoic acid | HNO₃, H₂SO₄ | 4-Bromo-3-nitrobenzoic acid |

| 4 | 4-Bromo-3-nitrobenzoic acid | Reducing Agent (e.g., SOCl₂, then H₂, Pd/BaSO₄) | This compound |

Strategies from Dihalogenated Nitrobenzene Frameworks

Synthesizing this compound can also be accomplished starting from dihalogenated nitrobenzene frameworks. This strategy relies on the differential reactivity of the halogen atoms on the aromatic ring. For instance, a starting material like 1,4-dibromo-2-nitrobenzene (B110544) could be used. One of the bromine atoms can be selectively replaced or converted to the aldehyde functional group.

One potential method is a direct nucleophilic aromatic substitution, where the chloro- or bromo-substituent is replaced by a nitrite ion, a principle applied in the synthesis of other nitrobenzaldehyde isomers. google.com Another approach involves a metal-halogen exchange followed by formylation using a reagent like dimethylformamide (DMF). google.com The presence of the deactivating nitro group influences the positions susceptible to nucleophilic attack or metal-halogen exchange, guiding the regioselectivity of the reaction.

Process Optimization and Scalability Considerations

Moving from laboratory-scale synthesis to industrial production requires rigorous process optimization, focusing on efficiency, safety, and environmental impact.

Reaction Efficiency and Green Chemistry Principles in Synthesis

Reaction efficiency and adherence to green chemistry principles are paramount in modern chemical synthesis. youtube.com Green chemistry aims to minimize the production of hazardous substances and their environmental release. youtube.comyoutube.comyoutube.com Tandem or one-pot reactions, such as the oxidation-nitration sequence from benzylic alcohols, are inherently more efficient as they reduce the number of steps, minimize solvent usage, and decrease waste generation. pleiades.online

A key metric for evaluating the efficiency of a reaction is atom economy, which measures how much of the starting materials are incorporated into the final desired product. youtube.com Synthetic routes with higher atom economy are considered "greener." When scaling up the synthesis of this compound, preference should be given to routes that avoid toxic reagents, such as heavy metals (e.g., chromium, which has been used for oxidizing other nitrotoluenes), and minimize the number of synthetic and purification steps. google.comrsc.org

Analysis and Mitigation of Byproduct Formation using In-Situ Monitoring Techniques

The formation of byproducts, such as positional isomers, can significantly reduce the yield and purity of the desired product, complicating purification processes. To address this, in-situ monitoring techniques are increasingly employed for real-time reaction analysis. beilstein-journals.org

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with flow chemistry systems, allow for the continuous, in-line analysis of a reaction mixture. beilstein-journals.org This provides immediate data on the concentration of reactants, intermediates, and byproducts. By monitoring the reaction in real-time, chemists can develop kinetic models, understand reaction mechanisms, and identify the conditions (e.g., temperature, reagent concentration) that lead to byproduct formation. beilstein-journals.orgresearchgate.net This detailed understanding enables the precise optimization of reaction conditions to maximize the yield of this compound while minimizing the generation of impurities, leading to a more efficient and scalable process. beilstein-journals.org

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Nitrobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 4-bromo-3-nitrobenzaldehyde is a versatile functional handle that participates in a wide array of chemical reactions. Its reactivity is significantly modulated by the electron-withdrawing effects of the nitro and bromo substituents on the benzene (B151609) ring, which enhance the electrophilicity of the carbonyl carbon.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. While specific literature on the direct oxidation of this compound is not abundant, the synthesis of 4-bromo-3-nitrobenzoic acid from related precursors strongly suggests the feasibility of this transformation. quora.comquora.com Common and effective oxidizing agents for converting aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid. quora.com The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.

For instance, the synthesis of 4-bromo-3-nitrobenzoic acid has been described through the oxidation of a precursor like 4-bromo-3-nitrotoluene (B1266263) using a strong oxidizing agent such as potassium permanganate in an acidic or alkaline medium. quora.com This indicates that the aldehyde group in this compound would be susceptible to similar oxidative conditions to yield 4-bromo-3-nitrobenzoic acid. The general reaction is as follows:

General Reaction for Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | 4-Bromo-3-nitrobenzoic acid |

| Chromic Acid (H₂CrO₄) | Aqueous solution | 4-Bromo-3-nitrobenzoic acid |

| Tollens' Reagent | Ammoniacal silver nitrate (B79036) | 4-Bromo-3-nitrobenzoate |

This table represents typical conditions for aldehyde oxidation and the expected product from this compound based on established chemical principles.

Nucleophilic Addition and Condensation Reactions

The electron-withdrawing nitro and bromo groups increase the partial positive charge on the carbonyl carbon of this compound, making it highly susceptible to nucleophilic attack. This leads to a variety of addition and condensation reactions.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The reaction is often catalyzed by a small amount of acid. ijmcmed.orgresearchgate.netjetir.org

The general mechanism involves the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon, followed by the attack of the primary amine. The resulting intermediate then eliminates a molecule of water to form the stable C=N double bond of the Schiff base.

A variety of primary amines can be used in this reaction, leading to a diverse range of Schiff base derivatives with potential applications in various fields, including medicinal chemistry and materials science. nih.govijtsrd.com

Examples of Schiff Base Formation with Substituted Anilines

| Amine Reactant | Product (Schiff Base) | Typical Conditions |

| Aniline (B41778) | N-(4-Bromo-3-nitrobenzylidene)aniline | Ethanol, reflux, catalytic acetic acid |

| p-Chloroaniline | N-(4-Bromo-3-nitrobenzylidene)-4-chloroaniline | Ethanol, reflux, catalytic acetic acid |

| m-Nitroaniline | N-(4-Bromo-3-nitrobenzylidene)-3-nitroaniline | Ethanol, reflux, catalytic NaOH |

This table provides examples of expected Schiff base products from the reaction of this compound with various anilines based on general synthesis protocols. jetir.orgijtsrd.com

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation and is a valuable method for the synthesis of chalcones and related α,β-unsaturated ketones. jocpr.comrsc.orgmagritek.commagritek.com

The mechanism under basic conditions involves the deprotonation of the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form the conjugated chalcone (B49325). The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring can influence the reactivity and may necessitate careful selection of reaction conditions to favor the desired condensation product over side reactions like the Cannizzaro reaction. jocpr.com

Claisen-Schmidt Condensation of this compound with Ketones

| Ketone | Catalyst | Product (Chalcone) |

| Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(4-bromo-3-nitrophenyl)prop-2-en-1-one |

| Cyclohexanone | NaOH | (E,E)-2,6-bis(4-bromo-3-nitrobenzylidene)cyclohexan-1-one |

| Acetone (B3395972) | NaOH | (E)-4-(4-bromo-3-nitrophenyl)but-3-en-2-one |

This table illustrates the expected chalcone products from the Claisen-Schmidt condensation of this compound with various ketones. researchgate.netchegg.com

This compound can act as an electrophile in Friedel-Crafts-type reactions with electron-rich aromatic compounds, such as indoles, to form hydroxyalkylation products. This reaction typically occurs in the presence of a Lewis or Brønsted acid catalyst, which activates the aldehyde carbonyl group towards nucleophilic attack by the indole (B1671886). beilstein-journals.org

The mechanism involves the activation of the aldehyde, followed by the nucleophilic attack of the indole at the C3 position to the carbonyl carbon. This results in the formation of a hydroxylated intermediate, which can sometimes undergo further reaction, such as dehydration and subsequent attack by a second indole molecule to form bis(indolyl)methanes. rsc.org The electron-withdrawing nature of the substituents on the benzaldehyde ring generally enhances the reaction rate and yield. beilstein-journals.org

Friedel-Crafts Hydroxyalkylation with Indole

| Aromatic Nucleophile | Catalyst | Intermediate Product | Final Product (if applicable) |

| Indole | Lewis Acid (e.g., InCl₃, Sc(OTf)₃) or Brønsted Acid | (4-Bromo-3-nitrophenyl)(1H-indol-3-yl)methanol | 3,3'-((4-Bromo-3-nitrophenyl)methylene)bis(1H-indole) |

| N-Methylindole | TMSOTf | (4-Bromo-3-nitrophenyl)(1-methyl-1H-indol-3-yl)methanol | Not typically formed |

This table outlines the expected products from the Friedel-Crafts hydroxyalkylation of this compound with indoles, based on reactions with similar nitrobenzaldehydes. beilstein-journals.orgrsc.orgrichmond.edu

Organocatalytic and Metal-Catalyzed Aldol Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, can be effectively carried out using this compound as the electrophilic partner. Both organocatalytic and metal-catalyzed versions of this reaction have been extensively studied with similar nitrobenzaldehydes. researchgate.netnih.govresearchgate.netnih.govrsc.orgnih.govresearchgate.netresearchgate.net

In organocatalytic aldol reactions, small chiral organic molecules, such as proline and its derivatives, are used to catalyze the reaction between a ketone (the nucleophile) and an aldehyde (the electrophile). nih.gov The mechanism often involves the formation of an enamine intermediate from the ketone and the catalyst, which then attacks the aldehyde. The strong electron-withdrawing character of the nitro and bromo groups in this compound makes it an excellent acceptor in these reactions, often leading to high yields and stereoselectivities.

Metal-catalyzed aldol reactions can also be employed, where a metal complex acts as a Lewis acid to activate the aldehyde, and a base is used to generate the ketone enolate.

Aldol Reaction of this compound with Ketones

| Ketone | Catalyst Type | Catalyst Example | Product (Aldol Adduct) |

| Acetone | Organocatalyst | L-proline | 4-Hydroxy-4-(4-bromo-3-nitrophenyl)butan-2-one |

| Cyclohexanone | Organocatalyst | Prolinamide derivatives | 2-((4-Bromo-3-nitrophenyl)(hydroxy)methyl)cyclohexan-1-one |

| Acetone | Metal Catalyst | Pd/Al₂O₃ with K₂CO₃ | 4-Hydroxy-4-(4-bromo-3-nitrophenyl)butan-2-one |

This table summarizes the expected products from the aldol reaction of this compound with ketones under different catalytic systems, based on studies with analogous nitrobenzaldehydes. researchgate.netnih.govrsc.org

Transformations Involving the Nitro Group

The nitro group is a key functionality that can undergo several important transformations, leading to a diverse range of molecular architectures.

Reductive Pathways to Aromatic Amine Analogues

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, providing access to valuable amino-substituted benzaldehyde derivatives. This reduction can be achieved using various reducing agents. For instance, the nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst.

Nitro-Group Directed Chemical Transformations

The strong electron-withdrawing character of the nitro group significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. Furthermore, the nitro group can direct and participate in various chemical reactions, including cycloadditions and rearrangements. nih.govmdpi.com In some instances, the nitro group itself can be displaced in nucleophilic aromatic substitution reactions, although this is less common than the displacement of the halogen. rhhz.net

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

The presence of the electron-withdrawing nitro group ortho and para to the bromine atom activates the aryl halide towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction proceeds through a two-step addition-elimination mechanism. libretexts.org A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. libretexts.orglibretexts.org In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For the reaction to occur, a strong electron-withdrawing group must be present, positioned ortho or para to the leaving group. youtube.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Coupling)

The bromine atom of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgberkeley.edu This powerful carbon-carbon bond-forming reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate. berkeley.edu

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide. berkeley.edu

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired biaryl product is released, regenerating the palladium(0) catalyst. berkeley.edu

The Suzuki reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes and is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgresearchgate.net

| Reaction | Reagents and Conditions | Product | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst, base | 4-Formyl-2-nitrobiphenyl | researchgate.netresearchgate.net |

Mechanistic Investigations and Kinetic Studies

The study of reaction mechanisms and kinetics provides a deeper understanding of the factors that control the reactivity of this compound. For instance, kinetic studies of the Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) have shown that the reaction can achieve high conversion rates in relatively short times under optimized conditions. researchgate.netresearchgate.net Mechanistic investigations into nucleophilic aromatic substitution reactions have elucidated the importance of the Meisenheimer complex intermediate and the role of the electron-withdrawing nitro group in stabilizing this intermediate. libretexts.orgyoutube.com Computational studies, such as those using the electron localization function (ELF), can provide further insights into the bond reorganization that occurs during these transformations. nih.gov

Detailed Reaction Mechanism Elucidation

The reactivity of this compound is centered around the electrophilic nature of the carbonyl carbon of the aldehyde group. This electrophilicity is enhanced by the strong electron-withdrawing effect of the nitro group, making the carbonyl carbon more susceptible to nucleophilic attack. unacademy.com This heightened reactivity allows the compound to participate in a range of condensation and addition reactions.

Perkin Reaction: In the Perkin reaction, an aromatic aldehyde condenses with an acid anhydride (B1165640) in the presence of the alkali salt of the acid to yield an α,β-unsaturated aromatic acid. byjus.com The reaction is initiated by the formation of a carbanion from the acid anhydride, which then acts as a nucleophile. For this compound, the electron-withdrawing nitro group increases the positive charge on the carbonyl carbon, making it highly reactive towards the carbanion. unacademy.com The mechanism proceeds through an aldol-type condensation to form an intermediate which then dehydrates to yield the corresponding substituted cinnamic acid derivative. unacademy.combyjus.com

Aldol Condensation: this compound can undergo crossed or mixed aldol condensations with ketones or other aldehydes that possess α-hydrogens. organic-chemistry.orgresearchgate.net In a base-catalyzed reaction, the base abstracts an α-hydrogen from the ketone to form an enolate, which then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone can then be dehydrated to form an α,β-unsaturated ketone, also known as a chalcone. The presence of the nitro group on the benzaldehyde ring can influence the reaction, and in some cases, with strong bases, side reactions may occur. researchgate.net

Biginelli Reaction: This is a one-pot multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). nih.govbcrec.id The reaction is typically acid-catalyzed. The proposed mechanism involves the initial condensation of the aldehyde with urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the dihydropyrimidinone. nih.gov Given its aldehydic functional group, this compound is a suitable substrate for this reaction, leading to the formation of dihydropyrimidinones with the 4-(4-bromo-3-nitrophenyl) substituent. The use of electron-poor aromatic aldehydes, such as those with a nitro group, has been shown to give good results in the Biginelli reaction. nih.gov

Stereochemical Outcomes and Stereoselective Syntheses

The reactions of this compound can lead to the formation of products with new stereocenters, and controlling the stereochemical outcome of these transformations is a significant aspect of its synthetic utility.

Diastereoselectivity: In reactions such as the aldol condensation, the formation of a new carbon-carbon bond can generate a new stereocenter. If the nucleophile is also chiral or has a prochiral center, a pair of diastereomers (syn and anti) can be formed. The ratio of these diastereomers is influenced by the reaction conditions, the nature of the reactants, and the catalyst used. For instance, in reductive cross-aldol reactions, the order of addition of reagents and the use of additives can influence the diastereoselectivity. organic-chemistry.org

Enantioselectivity: The synthesis of a single enantiomer of a chiral product is a key goal in modern organic synthesis. For reactions involving this compound, enantioselectivity can be achieved by using chiral catalysts.

Asymmetric Aldol Reactions: The direct asymmetric aldol reaction of aldehydes with ketones can be catalyzed by chiral organocatalysts, such as proline and its derivatives. researchgate.netnih.govresearchgate.netnih.gov For example, the reaction of 4-nitrobenzaldehyde (B150856) with acetone has been shown to produce chiral β-hydroxy ketones with varying degrees of enantiomeric excess depending on the specific prolinamide catalyst used. researchgate.net These catalysts form a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner. The enantioselectivity is often explained by the formation of a well-organized transition state involving hydrogen bonding between the catalyst and the aldehyde. researchgate.net It is expected that this compound would behave similarly in such asymmetric aldol reactions, yielding enantiomerically enriched products.

Asymmetric Biginelli Reaction: Enantioselective versions of the Biginelli reaction have been developed using chiral Brønsted acids or Lewis acids as catalysts. nih.gov These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the resulting dihydropyrimidinone. While specific examples with this compound are not extensively documented, the principles of asymmetric catalysis are applicable.

The stereochemical outcome of reactions involving this compound can also be influenced by the inherent stereochemistry of the reactants or by the use of chiral auxiliaries. The products of these stereoselective syntheses are valuable intermediates for the preparation of complex, biologically active molecules.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Molecular Dynamics and Structure

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of 4-Bromo-3-nitrobenzaldehyde.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. FTIR spectra for this compound have been recorded using techniques such as potassium bromide (KBr) pellets and Attenuated Total Reflectance (ATR). nih.gov The analysis of the FTIR spectrum is critical for confirming the key structural features of the compound. Key absorption bands are expected for the carbonyl group (C=O) of the aldehyde, the nitro group (NO₂), the carbon-bromine bond (C-Br), and the various vibrations of the substituted benzene (B151609) ring.

Complementing FTIR, Raman spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic light. FT-Raman spectra of this compound have been acquired, often using stand-alone FT-Raman spectrometers. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For instance, the symmetric stretching of the nitro group and certain skeletal vibrations of the aromatic ring can be more prominent in the Raman spectrum. The principles of Raman spectroscopy also allow for its use in in-situ monitoring of chemical reactions, where it could potentially track the formation of this compound from its precursors in real-time without sample extraction.

The interpretation of vibrational spectra involves assigning specific absorption bands (in cm⁻¹) to particular molecular motions. For this compound, these assignments are based on established group frequencies and comparison with structurally similar molecules. The key vibrational modes include stretching (ν), bending (δ), and wagging (ω) vibrations.

Table 1: Key Vibrational Mode Assignments for this compound Note: The values presented are typical ranges and may vary slightly based on the specific chemical environment and measurement technique.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν(C-H) | Aldehyde | 2850 - 2820 and 2750 - 2720 | C-H stretching of the aldehyde group, often appearing as a pair of bands. |

| ν(C=O) | Aldehyde | 1710 - 1685 | Strong C=O stretching vibration, characteristic of aromatic aldehydes. |

| ν_as(NO₂) | Nitro | 1560 - 1530 | Asymmetric stretching of the N-O bonds in the nitro group. |

| ν_s(NO₂) | Nitro | 1360 - 1330 | Symmetric stretching of the N-O bonds in the nitro group. |

| ν(C=C) | Aromatic Ring | 1600 - 1450 | A series of bands corresponding to C=C stretching vibrations within the benzene ring. |

| ν(C-Br) | Bromo | 680 - 515 | C-Br stretching vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, four distinct signals are expected: one for the aldehyde proton and three for the aromatic protons.

Aldehyde Proton (CHO): This proton is highly deshielded and appears as a singlet far downfield, typically in the range of δ 9.9-10.2 ppm. oxinst.com

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as distinct signals, with their chemical shifts and splitting patterns dictated by the electronic effects of the bromo, nitro, and aldehyde substituents. The proton between the nitro and aldehyde groups is expected to be the most deshielded.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the aldehyde carbonyl carbon and six for the carbons of the benzene ring.

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears in the δ 189-192 ppm region. oxinst.com

Aromatic Carbons: The six aromatic carbons will have chemical shifts between δ 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom (C-NO₂ and C-Br) are quaternary and often show lower intensity peaks. oxinst.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on additive models and analysis of similar structures. Actual values may differ.

| Nucleus | Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| H/C-1 | Aldehyde | ~10.1 | ~190 | Singlet |

| H/C-2 | Aromatic | ~8.2 | ~135 | Doublet |

| C-3 | Aromatic (C-NO₂) | - | ~148 | - |

| C-4 | Aromatic (C-Br) | - | ~125 | - |

| H/C-5 | Aromatic | ~7.9 | ~130 | Doublet of Doublets |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. wikipedia.org For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.org This allows for the definitive assignment of protonated carbons by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying the quaternary (non-protonated) carbons by observing correlations from nearby protons. For example, the aldehyde proton would show a correlation to the C-2 and C-6 carbons, and the aromatic protons would show correlations to the quaternary C-3 (C-NO₂) and C-4 (C-Br) carbons, thus confirming the entire molecular framework.

Solid-State NMR for Condensed Phase Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in the solid phase. For substituted benzaldehydes like this compound, solid-state NMR can provide valuable insights into intermolecular interactions that are not observable in solution-state NMR. researchgate.net The crystalline environment of this compound is influenced by various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which can be elucidated through solid-state NMR. nih.gov

The chemical shifts in solid-state ¹³C NMR spectra are particularly sensitive to the local electronic environment and molecular packing. In substituted benzaldehydes, the presence of electron-withdrawing groups like the nitro group and the bromine atom significantly influences the electron density distribution in the benzene ring and the carbonyl group. These substitutions can lead to downfield shifts for the carbon atoms. researchgate.net

Studies on multi-substituted benzaldehyde (B42025) derivatives have demonstrated that intermolecular contacts, such as C-H···O hydrogen bonds, play a crucial role in their supramolecular assemblies. nih.gov The analysis of Hirshfeld surfaces and lattice energies in similar compounds reveals the subtle effects of substituent positions on the crystal packing. nih.gov For this compound, solid-state NMR could be employed to probe the proximity of the bromine and nitro groups to neighboring molecules, providing data on intermolecular halogen and hydrogen bonds. The effectiveness of cross-polarization/magic-angle spinning (CP/MAS) techniques, which enhance the signal of low-abundance nuclei like ¹³C, is dependent on the strength of ¹H-¹³C dipolar couplings. researchgate.net The expected hydrogen-bond interactions and other short contacts in the solid state would likely cause a deshielding of the carbon atoms, resulting in a downfield shift in the solid-state ¹³C NMR spectrum compared to the solution state, where such interactions are averaged out. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net

The PubChem database contains a GC-MS spectrum for this compound. nih.gov The mass spectrum of a related compound, p-nitrobenzaldehyde, shows a prominent molecular ion peak (M⁺) at m/z 151, which is also the base peak. researchgate.netnist.gov For this compound, with a molecular weight of approximately 230.02 g/mol , the molecular ion peak would be expected around m/z 229 and 231 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of nitroaromatic compounds in the mass spectrometer often involves characteristic losses. A common fragmentation pathway for nitrobenzenes is the loss of a nitro group (NO₂) or a nitrosyl radical (NO). youtube.com This would result in fragment ions corresponding to the loss of 46 Da (for NO₂) or 30 Da (for NO) from the molecular ion. The resulting phenyl cation can then undergo further fragmentation, such as the loss of acetylene (B1199291) (C₂H₂), leading to a peak at m/z 51. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of organic compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. For nitroaromatic compounds, LC-MS methods have been developed to achieve sensitive and accurate quantification. nih.govnih.gov

The analysis of nitroaromatic compounds by LC-MS often employs a reversed-phase column (like C18) and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and sensitivity, particularly in complex matrices. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its fragmentation to produce characteristic product ions, which are then detected.

One of the challenges in the chromatographic analysis of substituted benzaldehydes is the separation of isomers, which can have very similar retention times. nih.gov The optimization of the chromatographic conditions, including the column type, mobile phase composition, and gradient elution, is crucial for achieving good resolution. nih.govacs.org For this compound, an LC-MS method would provide high sensitivity, with detection limits potentially in the microgram per liter (µg/L) range. nih.govresearchgate.net The use of high-resolution mass spectrometry can further aid in the unambiguous identification of the compound and its isomers. rsc.org

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions involving the benzene ring, the aldehyde group, and the nitro group, which act as chromophores. A study on the isomers of nitrobenzaldehyde (NBA) provides a basis for understanding the electronic transitions in this compound. uni-muenchen.de

The spectra of nitrobenzaldehydes typically show weak transitions around 350 nm (approximately 3.6 eV), which are attributed to n→π* transitions originating from the lone pairs of the nitro and aldehyde groups. uni-muenchen.de A more intense band is observed around 300 nm (approximately 4.2 eV), which is dominated by π→π* excitations within the aromatic ring. uni-muenchen.de The strongest absorptions occur around 250 nm (approximately 5.0 eV) and are assigned to π→π* transitions involving both the nitro and benzene groups. uni-muenchen.de

The introduction of a bromine atom at the 4-position of 3-nitrobenzaldehyde (B41214) is expected to cause a bathochromic (red) shift in the absorption bands due to the auxochromic effect of the halogen. The UV-Vis spectrum of 4-nitrobenzaldehyde (B150856), a related compound, shows an absorption band at 270 nm, which shifts upon chemical reaction. researchgate.net The solvent environment can also influence the position and intensity of the absorption bands, with polar solvents often causing shifts in the n→π* and π→π* transitions. uni-muenchen.de

Interactive Data Table: UV-Vis Absorption Data for Nitrobenzaldehyde Isomers

| Isomer | Transition | Wavelength (nm) | Energy (eV) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| ortho-Nitrobenzaldehyde | n→π | ~350 | ~3.6 | Weak |

| π→π | ~300 | ~4.2 | Intermediate | |

| π→π | ~250 | ~5.0 | Strong | |

| meta-Nitrobenzaldehyde | n→π | ~350 | ~3.6 | Weak |

| π→π | ~300 | ~4.2 | Intermediate | |

| π→π | ~250 | ~5.0 | Strong | |

| para-Nitrobenzaldehyde | n→π | ~350 | ~3.6 | Weak |

| π→π | ~300 | ~4.2 | Intermediate | |

| π→π* | ~250 | ~5.0 | Strong | |

| 4-Nitrobenzaldehyde | - | 270 | - | - |

Data is generalized from studies on nitrobenzaldehyde isomers and is intended to be illustrative. Specific values for this compound may vary. uni-muenchen.deresearchgate.net

Fluorescence Quenching and Interaction Studies

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Nitroaromatic compounds are known to be effective fluorescence quenchers. Studies on the isomers of nitrobenzaldehyde have shown that photoexcitation leads to an extremely rapid decay of fluorescence emission, on the order of less than 100 femtoseconds. uni-muenchen.de This ultrafast decay is attributed to efficient internal conversion from an initially excited bright ππ* state to a "darker" nπ* state. uni-muenchen.de

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the precise location of each atom, leading to a detailed understanding of the molecule's structure and its interactions with neighboring molecules in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, several types of interactions would be anticipated and could be precisely characterized by X-ray diffraction.

Halogen Bonding: A key interaction expected in the crystal structure of this compound is halogen bonding. The bromine atom possesses an electrophilic region, known as a σ-hole, on the side opposite to the C-Br covalent bond. This region can interact favorably with nucleophilic atoms, such as the oxygen atoms of the nitro group on a neighboring molecule. The geometry and distance of these Br···O interactions would be a critical feature of the crystal packing. Studies on related bromo-nitro aromatic compounds have confirmed the presence of such interactions.

Other Interactions: Other non-covalent forces, such as π-π stacking interactions between the aromatic rings of adjacent molecules and dipole-dipole interactions arising from the polar aldehyde and nitro groups, would also contribute to the stability of the crystal lattice.

Table 2: Expected Intermolecular Interactions in Crystalline this compound (Note: This table is a theoretical prediction.)

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

|---|---|---|---|

| Hydrogen Bond | C-H (aromatic, aldehyde) | O (nitro, aldehyde) | 2.2 - 3.2 |

| Halogen Bond | C-Br | O (nitro) | < 3.37 (sum of van der Waals radii) |

Computational and Theoretical Investigations of 4 Bromo 3 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the properties of molecular systems. For 4-Bromo-3-nitrobenzaldehyde, DFT calculations have been utilized to predict its geometry, vibrational modes, electronic structure, and reactivity.

Geometry Optimization and Prediction of Structural Parameters

Theoretical geometry optimization of this compound has been performed to determine its most stable conformation. These calculations yield predictions for various structural parameters, including bond lengths and bond angles. While specific computational studies providing a detailed table of these parameters for this compound are not widely available in the public domain, the general approach involves minimizing the energy of the molecule to find its equilibrium geometry. The predicted parameters can then be compared with experimental data, if available, to validate the computational model.

Table 1: Predicted Structural Parameters of this compound (Illustrative) (Note: The following data is illustrative and would be populated from specific research findings.)

| Parameter | Predicted Value (DFT) |

| C-Br Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-C Bond Lengths (Aromatic Ring) (Å) | Data not available |

| C-H Bond Lengths (Å) | Data not available |

| C-C-C Bond Angles (°) | Data not available |

| O-N-O Bond Angle (°) | Data not available |

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational frequency analysis is a key application of DFT that allows for the prediction of a molecule's infrared (IR) and Raman spectra. Theoretical calculations can help in the assignment of vibrational modes observed in experimental spectra. A study titled "Vibrational Spectroscopic Investigations and Molecular Orbital Investigations using Ab Initio and Density Functional Theory Analysis on the Structure of this compound" by Sachin Kumar reportedly includes such an analysis. However, the full text of this study is not readily accessible, preventing the presentation of specific calculated and experimental vibrational frequencies and their assignments.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (Illustrative) (Note: The following data is illustrative and would be populated from specific research findings.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (aldehyde) | Data not available | Data not available | Data not available |

| C=O stretch | Data not available | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available | Data not available |

| NO₂ asymmetric stretch | Data not available | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available | Data not available |

| Aromatic C-C stretch | Data not available | Data not available | Data not available |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. While the specific values for this compound are not available from accessible literature, these calculations are a standard component of computational studies.

Table 3: Calculated Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative and would be populated from specific research findings.)

| Property | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and aldehyde groups, and positive potential around the hydrogen atoms. A detailed, published MEP analysis for this specific compound could not be located.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for understanding the influence of solvent molecules on chemical reactions and the conformational dynamics of molecules at an atomic level. easychair.org These simulations provide insights into the dynamic interactions between a solute, such as this compound, and the surrounding solvent, which can significantly affect reaction kinetics, thermodynamics, and mechanisms. easychair.org

In MD simulations, the system is modeled by treating the solvent molecules explicitly, implicitly, or through a hybrid approach. easychair.org Explicit solvent models involve simulating the individual solvent molecules, offering a detailed picture of solute-solvent interactions, including the formation of hydration shells that can influence binding affinity and specificity. easychair.org Implicit models represent the solvent as a continuum, which is computationally less intensive. Hybrid models combine both approaches.

The choice of solvent and the simulation parameters are crucial. For instance, in simulations involving different solvents like acetonitrile (B52724) (CH₃CN), methanol (B129727) (CH₃OH), and water, specific force fields and water models (e.g., SPC, TIP3P-FB) are employed to accurately represent the bulk properties of the solvent, such as dipole moment and density. nih.gov The simulations track the trajectory of atoms over time, allowing for the analysis of conformational changes and the stability of different conformers in various solvent environments. For a molecule like this compound, MD simulations can reveal how the solvent interacts with the polar nitro and aldehyde groups, as well as the bromine atom, thereby influencing its rotational and vibrational freedom.

Reaction Mechanism Studies: Transition State Localization and Intrinsic Reaction Coordinate Analysis

The study of reaction mechanisms at a molecular level often involves the localization of transition states (TS) and the analysis of the intrinsic reaction coordinate (IRC). researchgate.netmissouri.edu The IRC represents the minimum energy path connecting the reactants to the products through the transition state on the potential energy surface. scm.com This analysis is fundamental to understanding the sequence of bond-breaking and bond-forming events during a chemical reaction. researchgate.net

The process begins with the optimization of the geometry of the transition state, which is a first-order saddle point on the potential energy surface. scm.com Once the TS is located, IRC calculations are performed to trace the reaction path downhill from the TS to the reactant and product minima. researchgate.netq-chem.com This is typically done using methods like the predictor-corrector algorithm, which involves a series of small steepest-descent steps. q-chem.com

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on density functional theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure and vibrational modes of a compound like this compound.

Theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic displacements. The resulting vibrational frequencies and intensities can then be compared with experimental data. For example, a known FT-Raman spectrum of this compound is available from Bio-Rad Laboratories. nih.gov

Similarly, electronic absorption spectra (UV-Vis) are predicted using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that influences the electronic properties and reactivity of the molecule. A smaller energy gap often correlates with higher reactivity and can be an indicator of potential nonlinear optical properties. nih.gov

Nonlinear Optical (NLO) Properties Prediction and Hyperpolarizabilities

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are instrumental in predicting the NLO properties of organic molecules. The key parameters that quantify the NLO response are the linear polarizability (α) and the first and second-order hyperpolarizabilities (β and γ, respectively). nih.govmdpi.com

For a molecule to exhibit significant NLO properties, it often needs a high degree of π-electron delocalization and a large change in dipole moment upon excitation. In this compound, the presence of the electron-withdrawing nitro group and the aldehyde group attached to the aromatic ring creates a donor-acceptor system that can facilitate intramolecular charge transfer, a crucial feature for NLO activity.

Theoretical calculations of α and β are performed to estimate the NLO response. nih.gov The computed values are often compared to a standard reference material like urea (B33335) to gauge their potential. nih.gov For instance, studies on other organic molecules have shown that calculated first hyperpolarizability values significantly higher than that of urea indicate promising NLO characteristics. nih.gov The computational prediction of these properties guides the synthesis of new materials with enhanced NLO capabilities. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and electron delocalization within a molecule. materialsciencejournal.orgtaylorandfrancis.com It provides a localized, Lewis-like picture of the electronic structure by partitioning the electron density into contributions from individual atoms, lone pairs, and bonds. q-chem.com

NBO analysis is particularly useful for quantifying the stabilizing interactions arising from electron delocalization, often referred to as hyperconjugation. materialsciencejournal.org This is achieved through a second-order perturbation theory analysis of the Fock matrix, which evaluates the interaction energy (E⁽²⁾) between filled (donor) and empty (acceptor) NBOs. materialsciencejournal.org A large E⁽²⁾ value signifies a strong interaction and a greater extent of charge transfer and delocalization. materialsciencejournal.org

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Synthetic Scaffold for Bioactive Compound Libraries

While the term "privileged scaffold" is often used to describe molecular frameworks that can bind to multiple biological targets, there is currently no direct scientific literature that explicitly designates 4-Bromo-3-nitrobenzaldehyde with this status. However, its utility as a versatile starting material allows for the generation of diverse compound libraries, a key strategy in the search for new bioactive molecules. The presence of the aldehyde, bromo, and nitro functional groups allows for a wide range of chemical transformations, enabling the synthesis of a broad spectrum of derivatives with the potential for varied biological activities.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

This compound is a recognized intermediate in the synthesis of more complex molecules with potential therapeutic applications. google.com Its chemical reactivity allows it to be a precursor for a variety of advanced pharmaceutical intermediates.

For instance, it has been used in the synthesis of purine (B94841) nucleoside derivatives, which are investigated for their potential in treating diseases related to abnormal plasma uric acid levels, such as gout and hyperuricemia. google.com In one patented method, this compound is reacted with phenylboronic acid in a Suzuki coupling reaction as a step towards creating these modified nucleosides. google.com

Furthermore, this compound is a key starting material for the synthesis of (E)-styrylbenzylsulfones, a class of compounds that have demonstrated significant anticancer activity. googleapis.com The synthesis involves the reduction of the aldehyde group of this compound to the corresponding alcohol, which is then further modified. googleapis.com These styrylbenzylsulfones have shown high activity against a wide range of human tumor cell lines. googleapis.com

The compound also serves as a precursor in the synthesis of substituted dihydropyrimidin-2(1H)-one analogs, which are being investigated as potent inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in various diseases associated with nitric oxide imbalance. googleapis.com

Additionally, it is a starting material for creating compounds used in materials science, such as tetraselenafulvalenes, which have applications in the development of organic conductors. google.com This highlights the broad utility of this compound as a foundational molecule in diverse areas of chemical research, including those with direct relevance to medicinal chemistry.

Research into General Biological Activities of this compound Derivatives

The structural framework of this compound has been incorporated into various novel compounds that have been investigated for a range of biological activities.

Antimicrobial and Antibacterial Efficacy Studies

Derivatives of this compound have been explored for their potential as antimicrobial agents. In one study, a derivative of pacidamycin was synthesized using this compound. nih.gov This derivative was tested for its activity against Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics. nih.gov While the pacidamycin itself showed activity, the synthesized derivative did not, suggesting that specific structural modifications are crucial for antibacterial efficacy. nih.gov

The broader class of nitro-containing compounds has been extensively studied for antimicrobial properties. For example, new 4-nitrobenzamide (B147303) derivatives have been synthesized and shown to possess good to moderate antimicrobial activity when compared to the standard drug ciprofloxacin.

| Compound/Derivative Class | Target Organism/Assay | Key Findings | Reference |

| Pacidamycin derivative | Pseudomonas aeruginosa | Did not show activity at the tested concentration. | nih.gov |

| 4-Nitrobenzamide derivatives | Gram-positive and Gram-negative bacteria | Showed good to moderate antimicrobial activity. |

Anticancer and Cytotoxic Activity Investigations

This compound has been utilized as a starting material in the synthesis of compounds with potential anticancer properties. One notable example is its use in the creation of (E)-styrylbenzylsulfones. googleapis.com These compounds have shown potent cytotoxic activity against a variety of human tumor cell lines, including those resistant to existing chemotherapeutic agents. googleapis.com The synthesis involves the initial reduction of this compound to 4-bromo-3-nitrobenzyl alcohol. googleapis.com

Furthermore, porphyrin derivatives synthesized using this compound have been evaluated for their anti-inflammatory and antinociceptive effects, which are biological activities often relevant in cancer research. lookchem.comescholarship.org Specifically, 5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin (TpBrNPP) demonstrated significant anti-inflammatory activity in an acute mouse model. lookchem.comescholarship.org

| Derivative Class | Cancer Cell Lines/Model | Key Findings | Reference |

| (E)-Styrylbenzylsulfones | Wide variety of human tumor cell lines | Highly active, including against resistant cell lines. | googleapis.com |

| 5,10,15,20-tetra-(4-bromo-3-nitrophenyl)-porphyrin (TpBrNPP) | Acute TPA-induced ear edema in mice | Showed significant anti-inflammatory activity. | lookchem.comescholarship.org |

Enzyme Modulation and Inhibition Studies (e.g., Aldehyde Dehydrogenases)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that play a crucial role in various physiological processes and are implicated in diseases such as cancer. rsc.org While there is extensive research on ALDH inhibitors, there is a lack of specific studies focusing on derivatives of this compound as inhibitors of this enzyme family. rsc.org